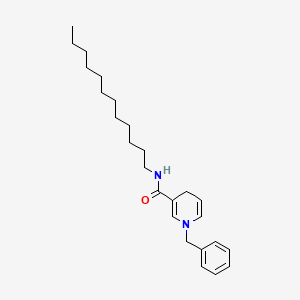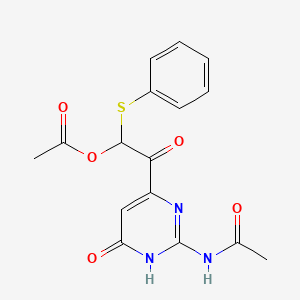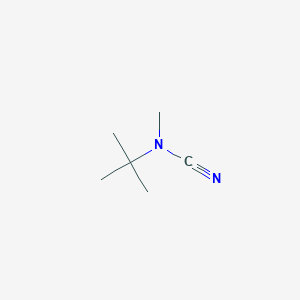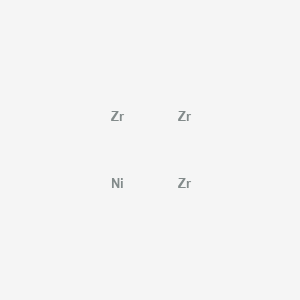
Nickel--zirconium (1/3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nickel-zirconium (1/3) is an intermetallic compound composed of nickel and zirconium in a 1:3 atomic ratio.
准备方法
Synthetic Routes and Reaction Conditions
Nickel-zirconium (1/3) can be synthesized through various methods, including co-precipitation, hydrothermal synthesis, and solid-state reactions. One common method involves the co-precipitation of nickel and zirconium salts, followed by calcination to form the desired intermetallic compound . The reaction conditions, such as temperature, pressure, and pH, play a crucial role in determining the final properties of the compound.
Industrial Production Methods
In industrial settings, nickel-zirconium (1/3) is typically produced using high-temperature solid-state reactions. This involves mixing nickel and zirconium powders in the desired stoichiometric ratio and heating the mixture in a controlled atmosphere to promote the formation of the intermetallic compound . The process parameters, such as heating rate, maximum temperature, and cooling rate, are optimized to achieve high purity and homogeneity.
化学反应分析
Types of Reactions
Nickel-zirconium (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique electronic structure and bonding characteristics .
Common Reagents and Conditions
Oxidation: Nickel-zirconium (1/3) can be oxidized using oxygen or air at elevated temperatures.
Reduction: Reduction reactions often involve hydrogen or carbon monoxide as reducing agents.
Substitution: Substitution reactions can occur when nickel-zirconium (1/3) is exposed to other metal salts or compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in the formation of nickel and zirconium oxides, while reduction can yield pure nickel and zirconium metals .
科学研究应用
Nickel-zirconium (1/3) has a wide range of scientific research applications due to its unique properties :
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation, dehydrogenation, and hydrocracking.
Hydrogen Storage: Nickel-zirconium (1/3) is studied for its potential use in hydrogen storage systems.
Advanced Materials: The compound’s unique mechanical and thermal properties make it suitable for use in advanced materials, such as high-temperature alloys and coatings.
Biomedical Applications: Research is ongoing to explore the use of nickel-zirconium (1/3) in biomedical applications, such as implants and drug delivery systems.
作用机制
The mechanism by which nickel-zirconium (1/3) exerts its effects is primarily related to its electronic structure and bonding characteristics . The compound’s ability to interact with various molecules and ions is influenced by the distribution of electrons and the nature of the chemical bonds. For example, in catalytic applications, the compound’s active sites facilitate the adsorption and activation of reactant molecules, leading to enhanced reaction rates .
相似化合物的比较
Nickel-zirconium (1/3) can be compared with other similar intermetallic compounds, such as nickel-titanium and nickel-hafnium . While these compounds share some common properties, nickel-zirconium (1/3) is unique in its combination of high thermal stability, excellent catalytic activity, and hydrogen storage capacity . The table below highlights some key differences:
| Compound | Thermal Stability | Catalytic Activity | Hydrogen Storage Capacity |
|---|---|---|---|
| Nickel-zirconium | High | Excellent | High |
| Nickel-titanium | Moderate | Good | Moderate |
| Nickel-hafnium | High | Good | Low |
Similar Compounds
- Nickel-titanium (NiTi)
- Nickel-hafnium (NiHf)
- Nickel-aluminum (NiAl)
- Nickel-cobalt (NiCo)
属性
CAS 编号 |
85227-69-6 |
|---|---|
分子式 |
NiZr3 |
分子量 |
332.37 g/mol |
IUPAC 名称 |
nickel;zirconium |
InChI |
InChI=1S/Ni.3Zr |
InChI 键 |
PHNPFFXSTDHEJG-UHFFFAOYSA-N |
规范 SMILES |
[Ni].[Zr].[Zr].[Zr] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


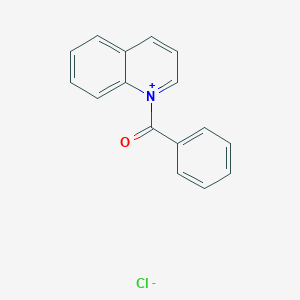
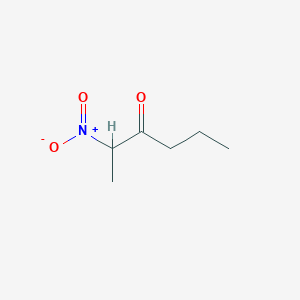
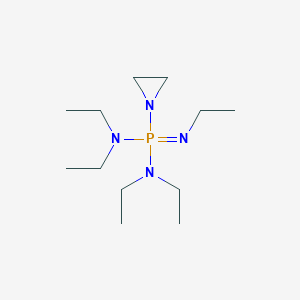
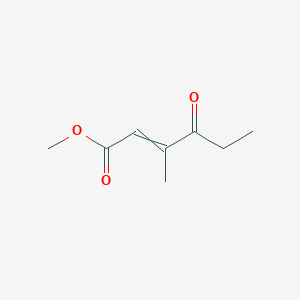
![2,6-Di-tert-butyl-4-{2-[(propan-2-yl)sulfanyl]-1,3-thiazol-4-yl}phenol](/img/structure/B14418503.png)
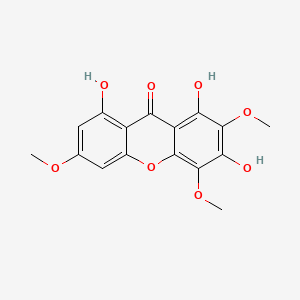
![2-[(3,4-Dichlorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14418522.png)
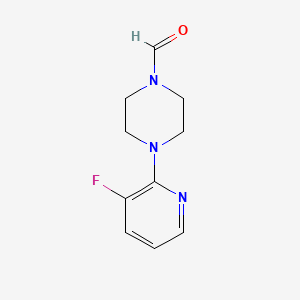
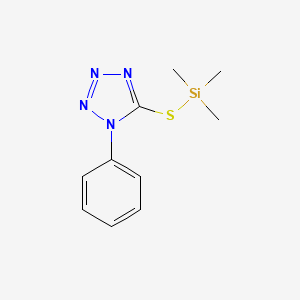
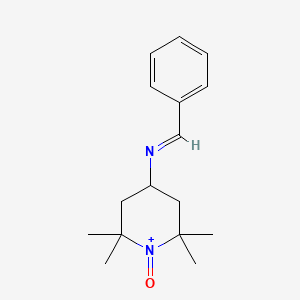
![3-Benzylidene-7-methylidenebicyclo[3.3.1]nonane](/img/structure/B14418545.png)
